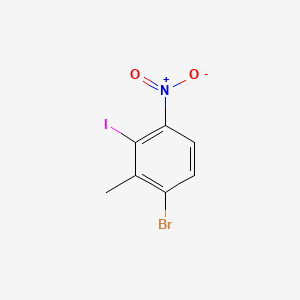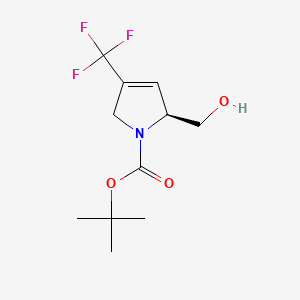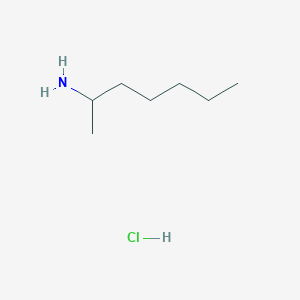
Heptan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptan-2-amine hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of heptane, where an amino group is attached to the second carbon atom, and it is often found in its hydrochloride salt form. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptan-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of heptan-2-one with ammonia or an amine in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an organic solvent like diethyl ether, followed by acidification with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of heptan-2-nitrile. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
Heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides or acid anhydrides are used in the presence of a base such as pyridine
Major Products Formed
Oxidation: Nitrosoheptane or nitroheptane.
Reduction: Secondary or tertiary heptan-2-amines.
Substitution: Heptan-2-amide or other substituted derivatives
Aplicaciones Científicas De Investigación
Heptan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter or neuromodulator.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products .
Mecanismo De Acción
The mechanism of action of heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and neuronal activity .
Comparación Con Compuestos Similares
Similar Compounds
Mecamylamine hydrochloride: A similar compound with a bicyclic structure, used as an antihypertensive agent.
Tuaminoheptane: Another related compound, known for its vasoconstrictive properties .
Uniqueness
Heptan-2-amine hydrochloride is unique due to its specific structure and the position of the amino group on the second carbon atom. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
6159-35-9 |
|---|---|
Fórmula molecular |
C7H18ClN |
Peso molecular |
151.68 g/mol |
Nombre IUPAC |
heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-3-4-5-6-7(2)8;/h7H,3-6,8H2,1-2H3;1H |
Clave InChI |
JOPQZCZKKFHRNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)N.Cl |
Números CAS relacionados |
123-82-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13913154.png)
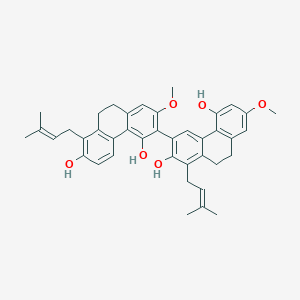

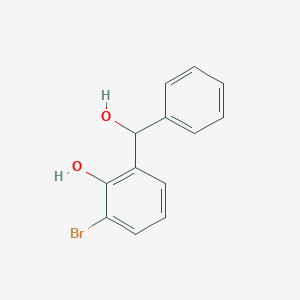
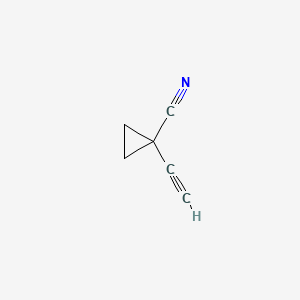
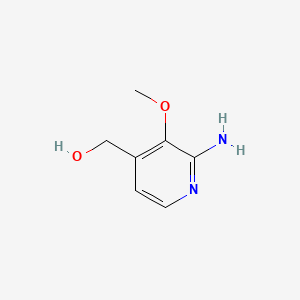
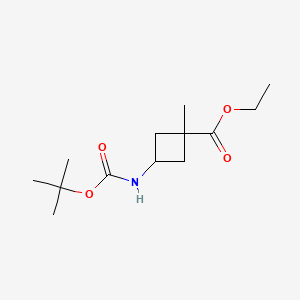
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)

![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)
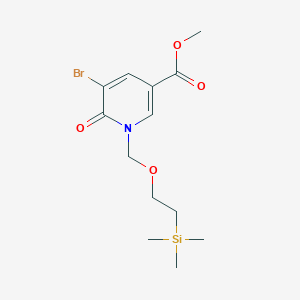
![6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13913215.png)
